molecular formula C11H12O4 B2441072 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole CAS No. 157134-90-2

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole

Cat. No.: B2441072
CAS No.: 157134-90-2
M. Wt: 208.213
InChI Key: NZLSEGOANYTJBP-UHFFFAOYSA-N
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Description

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole is a chemical compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . It is characterized by the presence of an oxirane ring and a benzodioxole moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with an epoxide-containing reagent under controlled conditions. One common method includes the use of epichlorohydrin in the presence of a base such as sodium hydroxide to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole involves its interaction with various molecular targets, primarily through the reactive oxirane ring. This ring can undergo nucleophilic attack by biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The pathways involved include enzyme inhibition and modification of protein structures .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-(oxiran-2-ylmethoxymethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-10-11(15-7-14-10)3-8(1)4-12-5-9-6-13-9/h1-3,9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLSEGOANYTJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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